2,4-Dichloro-5-nitropyridine
Overview
Description
2,4-Dichloro-5-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-5-nitropyridine is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide, which are essential for cellular metabolism.
Mode of Action
It is used in the synthesis of potent and selectivestearoyl-CoA desaturase (SCD) inhibitors . SCD is an enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of membrane lipids and signaling molecules. By inhibiting SCD, this compound may alter lipid metabolism, leading to changes in cell function and physiology.
Biochemical Pathways
This compound affects the lipid metabolism pathway by inhibiting the enzyme stearoyl-CoA desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids, which are critical for the formation of membrane lipids and signaling molecules. By inhibiting this enzyme, the compound can disrupt the normal functioning of these pathways, leading to downstream effects on cell function and physiology.
Result of Action
The result of the action of this compound is the inhibition of the enzyme stearoyl-CoA desaturase . This inhibition disrupts the lipid metabolism pathway, potentially leading to changes in cell function and physiology. The compound is also used in the preparation of Rho-Kinase inhibitors, which display antihypertensive activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound. Additionally, safety precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2,4-dichloropyridine using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2,4-dichloro-5-aminopyridine.
Oxidation: Formation of various oxidized pyridine derivatives
Scientific Research Applications
2,4-Dichloro-5-nitropyridine is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3-nitropyridine
- 2,6-Dichloro-5-nitropyridine
- 2,4-Dichloro-5-aminopyridine
Uniqueness
2,4-Dichloro-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the nitro group at specific positions on the pyridine ring makes it a versatile intermediate for various chemical transformations and research applications .
Properties
IUPAC Name |
2,4-dichloro-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJQUMDJUUBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483644 | |
Record name | 2,4-dichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4487-56-3 | |
Record name | 2,4-dichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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